REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[NH2:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1>>[CH3:1][C:2](=[O:3])[NH:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[NH2:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1>>[CH3:1][C:2](=[O:3])[NH:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[NH2:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1>>[CH3:1][C:2](=[O:3])[NH:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[NH2:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1>>[CH3:1][C:2](=[O:3])[NH:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |